
3"-Hydroxy Simvastatin Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3”-Hydroxy Simvastatin Acid Sodium Salt is a derivative of simvastatin, a widely used lipid-lowering agent. This compound is a specific inhibitor of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis . The sodium salt form enhances its solubility and stability, making it suitable for various applications in scientific research and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “3”-Hydroxy Simvastatin Acid Sodium Salt involves the hydrolysis of simvastatin lactone to its active acid form. The process typically includes dissolving simvastatin sodium salt in ethanol, followed by the addition of sodium hydroxide (NaOH) and heating the solution . The reaction conditions are carefully controlled to ensure complete hydrolysis and conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent quality and yield. The final product is often purified through crystallization or other separation techniques to ensure its suitability for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
“3”-Hydroxy Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its activity and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, leading to new derivatives with potential therapeutic applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “3”-Hydroxy Simvastatin Acid Sodium Salt.
Aplicaciones Científicas De Investigación
“3”-Hydroxy Simvastatin Acid Sodium Salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of “3”-Hydroxy Simvastatin Acid Sodium Salt involves the inhibition of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing cholesterol production .
Comparación Con Compuestos Similares
Similar Compounds
Simvastatin: The parent compound, used widely for lowering cholesterol levels.
Atorvastatin: Another HMG-CoA reductase inhibitor with similar lipid-lowering effects.
Rosuvastatin: Known for its high potency and effectiveness in reducing LDL cholesterol.
Pravastatin: Similar in function but with different pharmacokinetic properties.
Uniqueness
“3”-Hydroxy Simvastatin Acid Sodium Salt is unique due to its enhanced solubility and stability compared to its parent compound, simvastatin. This makes it more suitable for certain pharmaceutical applications and research studies. Additionally, its specific inhibition of HMG-CoA reductase makes it a valuable tool for studying cholesterol metabolism and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C25H39NaO7 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(3-hydroxy-2,2-dimethylbutanoyl)oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H40O7.Na/c1-14-10-17-7-6-15(2)20(9-8-18(27)12-19(28)13-22(29)30)23(17)21(11-14)32-24(31)25(4,5)16(3)26;/h6-7,10,14-16,18-21,23,26-28H,8-9,11-13H2,1-5H3,(H,29,30);/q;+1/p-1/t14-,15-,16?,18+,19+,20-,21-,23-;/m0./s1 |
Clave InChI |
ZPJKYDOIVNLPOY-OUGLAQDPSA-M |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)C(C)(C)C(C)O.[Na+] |
SMILES canónico |
CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)(C)C(C)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


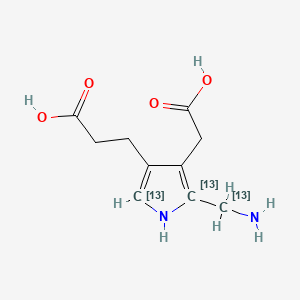
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
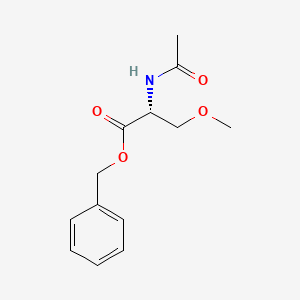
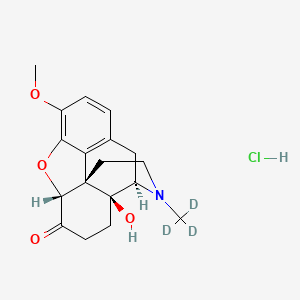
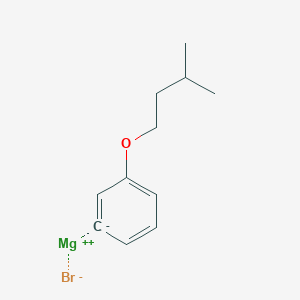
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)
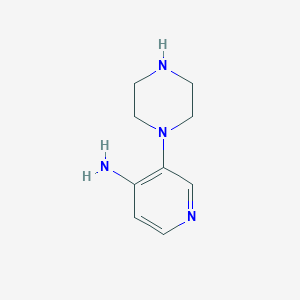


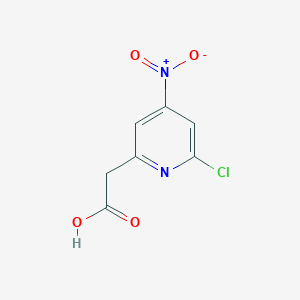

![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)
